molecular formula C7H4F2O2 B130997 2,6-Difluoro-3-hydroxybenzaldehyde CAS No. 152434-88-3

2,6-Difluoro-3-hydroxybenzaldehyde

Cat. No. B130997
M. Wt: 158.1 g/mol
InChI Key: NHGSYGIEJAONJB-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-hydroxybenzaldehyde is a chemical compound that is structurally related to benzaldehyde derivatives with specific substitutions on the benzene ring. While the provided papers do not directly discuss 2,6-Difluoro-3-hydroxybenzaldehyde, they do provide insights into the synthesis, characterization, and properties of similar hydroxybenzaldehyde compounds. These papers can help infer the potential characteristics and behaviors of 2,6-Difluoro-3-hydroxybenzaldehyde by analogy.

Synthesis Analysis

The synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde is not explicitly detailed in the provided papers. However, a related compound, 2,6-Difluorobenzaldehyde, was synthesized from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, followed by fractionation purification . This method could potentially be adapted for the synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde by introducing a hydroxyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of hydroxybenzaldehyde derivatives is characterized by the presence of hydroxyl and aldehyde functional groups attached to a benzene ring. In the case of 2,6-Difluoro-3-hydroxybenzaldehyde, the presence of fluorine atoms is expected to influence the electronic distribution and the overall geometry of the molecule. For instance, the ligand structure of a related compound, 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone, showed aromatic rings that are almost coplanar, and the configuration around the hydrazone group is influenced by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The reactivity of hydroxybenzaldehyde derivatives can be complex due to the presence of reactive functional groups. The aldehyde group can undergo various chemical reactions, including condensation and oxidation. The hydroxyl group can form hydrogen bonds and participate in reactions as a nucleophile. The fluorine atoms in 2,6-Difluoro-3-hydroxybenzaldehyde would likely affect the reactivity of the compound, potentially making it more electrophilic due to the electron-withdrawing nature of fluorine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3-hydroxybenzaldehyde can be inferred from related compounds. For example, the free ligand of a hydroxybenzaldehyde derivative showed interesting luminescence properties . The introduction of fluorine atoms is expected to influence the compound's boiling point, melting point, and solubility due to changes in intermolecular forces. The electronic properties, such as UV/Vis absorption and fluorescence, could also be affected by the substitution pattern on the benzene ring.

Scientific Research Applications

Chemical Reactions and Catalysts

2,6-Difluoro-3-hydroxybenzaldehyde's derivatives, such as 2-hydroxybenzaldehydes, have been utilized in chemical reactions involving alkynes, alkenes, or allenes. These reactions are facilitated by cleaving the aldehyde C-H bond using rhodium-based catalyst systems (Kokubo et al., 1999).

Chromatographic Analysis

In the field of chromatographic analysis, derivatives like chlorinated 4-hydroxybenzaldehydes have been separated using capillary columns coated with non-polar SE-30 stationary phase. This work aids in understanding the retention behaviors of various substituted benzaldehydes (Korhonen & Knuutinen, 1984).

Atmospheric Oxidation

Research involving derivatives like 4-hydroxybenzaldehydes demonstrates their transformation into aromatic carbonyl compounds through atmospheric oxidation. This process, catalyzed by Cu(OAc)2 and mediated by ethylene glycol, is significant for the functionalization of benzyl groups (Jiang et al., 2014).

Anticancer Research

Fluorinated benzaldehydes, including derivatives of 2,6-difluoro-3-hydroxybenzaldehyde, have been synthesized and evaluated for their anticancer properties. These compounds, like fluoro-substituted stilbenes, show potential in inhibiting cancer cell growth (Lawrence et al., 2003).

Solid Phase Organic Synthesis

4-Hydroxybenzaldehyde derivatives have been explored as linkers in solid phase organic synthesis, highlighting their utility in the synthesis of secondary amides and related compounds (Swayze, 1997).

Nonlinear Optical Materials

Studies have been conducted on the nonlinear optical properties of compounds like 3-hydroxybenzaldehyde, closely related to 2,6-difluoro-3-hydroxybenzaldehyde, focusing on their photophysical properties and potential as nonlinear optical materials (Muthu & Prasath, 2013).

Synthesis Methods

Research on the synthesis of 2,6-difluorobenzaldehyde itself, including optimization of reaction conditions, provides a foundation for producing high-purity products. This work is crucial for applications requiring specific purity standards (Wang Ya-lou, 2004).

Macrocyclic Ligand Synthesis

2,6-Difluoro-3-hydroxybenzaldehyde derivatives have also been used in the synthesis of macrocyclic heteronucleating ligands, significant in inorganic chemistry for creating complexes with metals like zinc and copper (Arion et al., 1998).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2,6-difluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSYGIEJAONJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344046
Record name 2,6-Difluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-hydroxybenzaldehyde

CAS RN

152434-88-3
Record name 2,6-Difluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-3-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 3-(tert-butyl-dimethyl-silanyloxy)-2,6-difluoro-benzaldehyde (37, 3.50 g, 12.9 mmol) in N,N-dimethylformamide (50 mL) was added tetrabutylammonium fluoride trihydrate (4.40 g, 14.0 mmol). The reaction was stirred at room temperature for 1 hour. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated to give crude compound 38 that was used in the next step.
Name
3-(tert-butyl-dimethyl-silanyloxy)-2,6-difluoro-benzaldehyde
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Staudinger, J Breininger, I Klimant, SM Borisov - Analyst, 2019 - pubs.rsc.org
New aza-BODIPY pH indicators with spectral properties modulated solely by photoinduced electron transfer (PET) are presented. The pH sensitive hydroxyl group is located in the meta-…
Number of citations: 45 pubs.rsc.org

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